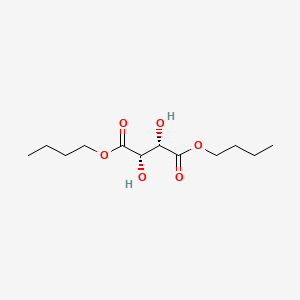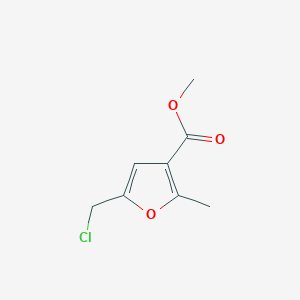
4-Acetylpyrene
Übersicht
Beschreibung
4-Acetylpyrene is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Acetylpyrene involves several steps. One key compound for this synthesis is 4-pyrenylacetic acid, which can be prepared in several ways starting from HHPy or its derivatives . The title compound was synthesized by dehydrogenation of the intermediate 4-acetyl-1,2,3,6,7,8-hexahydropyrene .Molecular Structure Analysis
The molecular structure of 4-Acetylpyrene (C18H12O) has been studied and reported . The crystal structure of the compound is triclinic, with parameters a = 10.132 (2) Å, b = 10.654 (2) Å, c = 11.730 (2) Å, α = 90.31 (3)°, β = 102.38 (3)°, γ = 104.81 (3)° .Chemical Reactions Analysis
4-Acetylpyrene can undergo several chemical reactions. For example, 4-bromopyrene can be treated with n-BuLi followed by CH3I or ethylene oxide to yield the corresponding 4-alkylpyrenes . Similarly, 4-acetylpyrene has been converted into 4-ethynylpyrene by successive Vilsmeier–Haack–Arnold reaction and Bodendorf fragmentation .Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Molecular Interactions
4-Acetylpyrene and its derivatives are extensively used in scientific research due to their significant fluorescent properties. For instance, studies have shown that the monomer fluorescence of 1-acetylpyrene, a closely related compound, is centered at around 390 nm and is not polarity-sensitive, contrary to previous beliefs. This has led to a reassignment of previously observed "monomer emission" to that of dimers, which are the dominant existence form of 1-acetylpyrene in solution, due to strong intermolecular π-π stacking interactions (Long et al., 2019).
Electrophilic Substitution and Acetylation Reactions
Research on 4-acetylpyrene has contributed to the understanding of electrophilic substitution reactions in monosubstituted pyrenes. Studies show that acetylation of 4-acetylpyrene yields 1- and 6-acetyl compounds, demonstrating the regioselectivity of these reactions and their dependence on the substituents' nature (Minabe et al., 1994).
"Living" Radical Polymerization and Material Sciences
4-Acetylpyrene derivatives are used in "living" radical polymerization techniques. These techniques are essential in synthesizing narrow polydispersity, well-defined polymers, which are valuable in material sciences. The physical and structural properties of these polymers are fundamental in comparing different polymerization methods and understanding their dissolution behavior in various conditions (Barclay et al., 1998).
Friedel-Crafts Acylation and Pharmaceutical Applications
The Friedel-Crafts acylation, a chemical reaction used to synthesize aromatic ketones, utilizes 4-acetylpyrene. This process is vital in the production of fine chemicals and pharmaceutical intermediates. For example, 1-acetylpyrene, condensed with N-alkylated indole-3-carboxaldehydes to yield ethylenic compounds, has been examined for potential antiviral activity against HIV-1 (Luo et al., 2012).
Optoelectronics and Supramolecular Chemistry
Pyrene derivatives, including 4-acetylpyrene, find applications in the optoelectronic area due to their thermal stability, high photoluminescence, and enhanced charge carrier mobility. The introduction of bulky aryl/alkyl substituents or incorporation of heteroatoms into the π-extended conjugated system of pyrene enhances these properties, making them useful in supramolecular chemistry (Asaadi et al., 2019).
Environmental Sensing and Gel Formation
4-Acetylpyrene derivatives exhibit selective fluorescence behavior towards specific metal ions in aqueous solutions and can form stable gels in various solvents. These properties are instrumental in environmental sensing and studying aggregation behavior, crucial in nanotechnology and material sciences (Huang et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-pyren-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJNTECEYWTOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176785 | |
| Record name | Ethanone, 1-(4-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22245-47-2 | |
| Record name | Ethanone, 1-(4-pyrenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



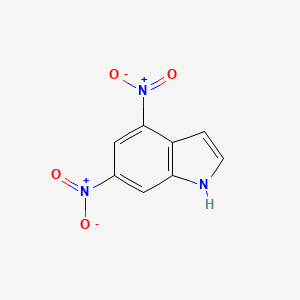
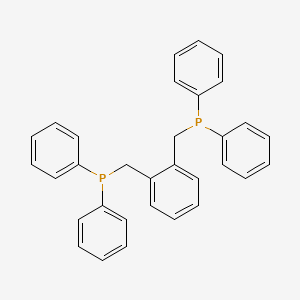
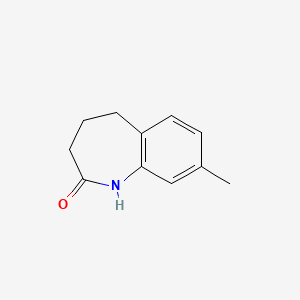

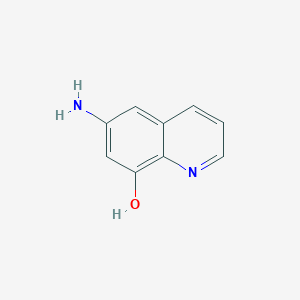
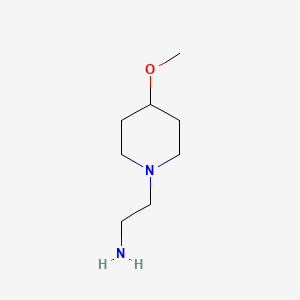
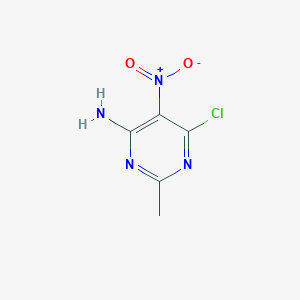

![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1598991.png)


